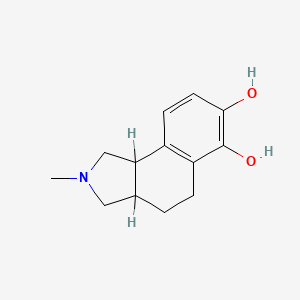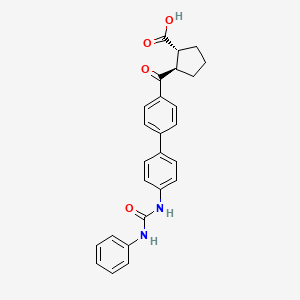
A 922500
描述
A 922500 是一种强效、选择性且口服生物利用度高的二酰基甘油酰基转移酶 1 (DGAT-1) 抑制剂。该酶在甘油三酯的合成中起着至关重要的作用,甘油三酯是人体能量储存的重要物质。 通过抑制 DGAT-1,this compound 已显示出降低甘油三酯水平的潜力,并已被研究用于治疗肥胖症和相关的代谢紊乱 .
科学研究应用
A 922500 已被广泛研究用于其在各个领域的潜在治疗应用:
化学: 用作工具化合物来研究二酰基甘油酰基转移酶 1 在甘油三酯合成中的作用.
生物学: 研究其对细胞脂质代谢和能量储存的影响.
医学: 探索其作为治疗肥胖症、血脂异常和相关代谢紊乱的潜在治疗方法。 .
工业: 用于开发靶向代谢疾病的新型治疗剂.
作用机制
A 922500 通过选择性抑制二酰基甘油酰基转移酶 1 酶发挥其作用。该酶催化甘油三酯合成的最后一步,包括二酰基甘油与脂肪酰基辅酶 A 的酯化反应。通过抑制该酶,this compound 减少了甘油三酯的合成,导致血液和组织中甘油三酯水平降低。 这种机制在肥胖症和血脂异常等疾病中特别有益,因为这些疾病中甘油三酯水平升高令人担忧 .
生化分析
Biochemical Properties
A 922500 interacts with the enzyme DGAT-1, which catalyzes the final step of triglyceride synthesis . It inhibits both human and mouse forms of DGAT-1 with IC50 values of 7 nM and 24 nM, respectively . This compound does not inhibit other acyltransferases, such as DGAT-2, ACAT-1, and ACAT-2 .
Cellular Effects
In cellular contexts, this compound has been shown to suppress cell proliferation and induce apoptosis in certain cell types . For instance, in GBM cells, treatment with this compound led to upregulation of CPT1A protein, promoted fatty acid oxidation (FAO), and production of reactive oxygen species (ROS), thereby inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of DGAT-1 . This inhibition disrupts the final step of triglyceride synthesis, thereby affecting lipid metabolism within the cell . The compound’s interaction with DGAT-1 is a key aspect of its mechanism of action .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including Zucker fatty rats and diet-induced dyslipidemic hamsters
Metabolic Pathways
This compound is involved in the metabolic pathway of triglyceride synthesis, where it inhibits the enzyme DGAT-1 . This enzyme catalyzes the final step in the synthesis of triglycerides, a type of lipid .
Transport and Distribution
Given its role as a DGAT-1 inhibitor, it is likely to be involved in lipid metabolism pathways within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Considering its role as a DGAT-1 inhibitor, it is likely to be found in regions of the cell where lipid metabolism and triglyceride synthesis occur .
准备方法
合成路线和反应条件
A 922500 可以通过多步合成过程合成,该过程涉及在受控条件下特定有机化合物的反应This compound 在二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 等有机溶剂中的溶解度有利于其制备 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程,同时确保高纯度和高收率。该化合物通常以结晶形式生产,并储存在低温下以保持其稳定性。 生产过程包括严格的质量控制措施,以确保一致性和有效性 .
化学反应分析
反应类型
A 922500 主要与二酰基甘油酰基转移酶 1 酶发生抑制反应。 它不会与其他酰基转移酶发生显着相互作用,例如二酰基甘油酰基转移酶 2、酰基辅酶 A 胆固醇酰基转移酶 1 和酰基辅酶 A 胆固醇酰基转移酶 2 .
常用试剂和条件
该化合物可溶于乙醇、DMSO 和 DMF 等有机溶剂。 它通常在各种生物测定中使用浓度为纳摩尔到微摩尔级别的浓度 .
主要形成的产物
相似化合物的比较
A 922500 作为二酰基甘油酰基转移酶 1 抑制剂,其高选择性和效力是独一无二的。 它对其他酰基转移酶表现出优异的选择性,包括二酰基甘油酰基转移酶 2 和酰基辅酶 A 胆固醇酰基转移酶 1 和 2 . 类似的化合物包括:
T863: 另一种二酰基甘油酰基转移酶 1 抑制剂,在代谢研究中具有类似的应用。
PF-04620110: 一种二酰基甘油酰基转移酶 1 抑制剂,已被研究用于其对脂质代谢的影响。
JTT-553: 一种二酰基甘油酰基转移酶 1 抑制剂,在代谢紊乱中具有潜在的治疗应用.
This compound 因其高效力和选择性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。
属性
IUPAC Name |
(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRFEQDOFSZBV-DHIUTWEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242027 | |
| Record name | A-922500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959122-11-3 | |
| Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A-922500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-922500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 959122-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-922500 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500)?
A: (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride biosynthesis. [, , , ] By inhibiting DGAT1, A-922500 effectively reduces the synthesis of triglycerides within cells. [, , , ] This inhibition leads to downstream effects such as decreased triglyceride levels in serum, reduced free fatty acid levels, and potential improvements in lipid profiles. [, , ]
Q2: What evidence supports the efficacy of A-922500 in reducing triglyceride levels?
A: Studies using both genetic and diet-induced models of hypertriglyceridemia have demonstrated the triglyceride-lowering effects of A-922500. In Zucker fatty rats, a genetic model of obesity and hypertriglyceridemia, oral administration of A-922500 at 3 mg/kg resulted in a significant 39% reduction in serum triglycerides. [] Similarly, in diet-induced dyslipidemic hamsters, the same dose of A-922500 led to a substantial 53% decrease in serum triglyceride levels. [] These findings highlight the potential of A-922500 as a therapeutic agent for managing hypertriglyceridemia.
Q3: How does A-922500 impact lipid droplet formation in cells?
A: Research indicates that A-922500 effectively reduces lipid droplet biogenesis. [, , ] In a study investigating the role of lipid droplets during Toxoplasma gondii infection in human dendritic cells, treatment with A-922500 significantly reduced lipid droplet formation. [] This reduction was associated with a decrease in the percentage of infected cells and a slower parasite replication rate. [] These findings suggest that A-922500, through its inhibition of DGAT1, may influence lipid metabolism and modulate cellular processes related to lipid droplet biogenesis.
Q4: Has A-922500 demonstrated any impact on the expression of genes related to lipid metabolism?
A: Yes, in vitro studies using bovine embryos have shown that A-922500 can influence the expression of genes involved in lipid metabolism. Supplementation of embryo culture with A-922500 led to a downregulation of DGAT1 gene expression. [] Additionally, A-922500 treatment upregulated the expression of GLUT1, a gene involved in glucose metabolism. [] These findings indicate that A-922500 may exert its effects not only through direct enzyme inhibition but also by modulating the expression of key genes involved in lipid and energy metabolism.
Q5: Are there any potential safety concerns related to the systemic distribution of A-922500?
A: Research comparing A-922500 to another DGAT1 inhibitor, Compound A, highlights a potential safety advantage of A-922500. While both compounds effectively inhibited DGAT1 enzyme activity in vitro, Compound A exhibited systemic distribution in mice and caused skin aberrations. [] In contrast, A-922500 demonstrated preferential distribution to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin abnormalities. [] These findings suggest that the targeted intestinal distribution of A-922500 may contribute to a more favorable safety profile compared to systemically distributed DGAT1 inhibitors.
Q6: What is the significance of exploring intestine-targeted DGAT1 inhibition?
A: Research suggests that the intestine plays a key role in DGAT1-mediated effects on obesity and insulin resistance. A study comparing the effects of systemic versus intestine-targeted DGAT1 inhibition demonstrated that A-922500, with its preferential distribution to the intestine, effectively improved obesity and insulin resistance in mice without causing skin aberrations observed with the systemically distributed inhibitor. [] This finding highlights the importance of tissue-specific targeting in drug development and suggests that intestine-targeted DGAT1 inhibition may be a promising approach for addressing metabolic disorders.
Q7: Beyond metabolic disorders, are there other potential applications for A-922500 being investigated?
A: Emerging research suggests a potential role for A-922500 in modulating viral infections. In the context of SARS-CoV-2 infection, A-922500 demonstrated the ability to inhibit viral replication and reduce the production of pro-inflammatory mediators. [] This antiviral effect was linked to the compound's ability to modulate lipid droplet formation, which appears to be essential for SARS-CoV-2 replication. [] This finding underscores the broader therapeutic potential of A-922500 beyond its established role in metabolic diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)


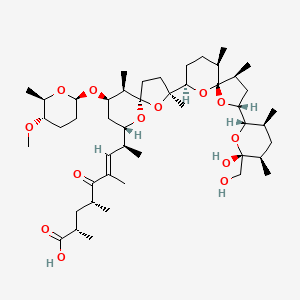
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
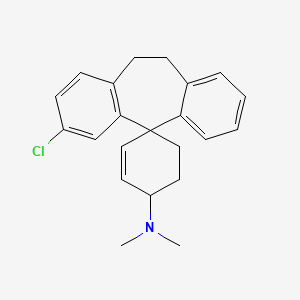
![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)
![[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate](/img/structure/B1666387.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)
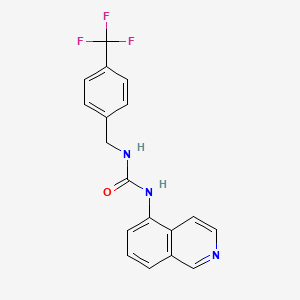

![ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B1666392.png)
